1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties such as its acidity or basicity.Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas for further research. It could involve developing new synthetic routes, finding new applications for the compound, or studying its biological activity in more detail.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-[4-phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-23(28)26-17-14-25(15-18-26,22-12-4-3-5-13-22)24(29)27-16-8-11-20-9-6-7-10-21(20)19-27/h2-7,9-10,12-13H,1,8,11,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQBHQEAHBDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
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